2,3'-Anhydrosucrose

Description

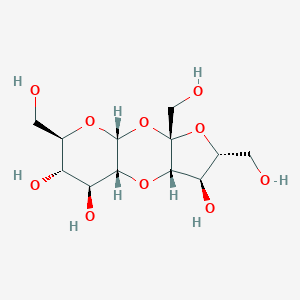

Structure

3D Structure

Properties

CAS No. |

131158-06-0 |

|---|---|

Molecular Formula |

C12H20O10 |

Molecular Weight |

324.28 g/mol |

IUPAC Name |

(1R,3S,5R,6R,7S,9R,10S,11S,12R)-3,5,12-tris(hydroxymethyl)-2,4,8,13-tetraoxatricyclo[7.4.0.03,7]tridecane-6,10,11-triol |

InChI |

InChI=1S/C12H20O10/c13-1-4-6(16)8(18)9-11(19-4)22-12(3-15)10(20-9)7(17)5(2-14)21-12/h4-11,13-18H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |

InChI Key |

GLEFGUONDOLGII-UGDNZRGBSA-N |

SMILES |

C(C1C(C(C2C(O1)OC3(C(O2)C(C(O3)CO)O)CO)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]2[C@H](O1)O[C@]3([C@@H](O2)[C@@H]([C@H](O3)CO)O)CO)O)O)O |

Canonical SMILES |

C(C1C(C(C2C(O1)OC3(C(O2)C(C(O3)CO)O)CO)O)O)O |

Synonyms |

2,3'-anhydrosucrose |

Origin of Product |

United States |

Synthesis Methodologies of 2,3 Anhydrosucrose and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for accessing 2,3'-Anhydrosucrose and its derivatives. These approaches offer control over reaction conditions and allow for the preparation of targeted molecular structures through carefully designed reaction pathways. Key strategies include intramolecular dehydration, hydrolysis of epoxide precursors, and cyclization of halogenated intermediates.

The direct intramolecular dehydration of sucrose (B13894) to form a specific anhydro linkage like the 2,3'-bridge is a challenging transformation due to the presence of eight hydroxyl groups with varying reactivity. This complexity necessitates the use of specific reagents that can facilitate the selective removal of water between the C2 hydroxyl of the glucose unit and the C3' hydroxyl of the fructose unit.

Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent widely employed in organic synthesis for various transformations, including cyclization reactions. researchgate.netbyjus.com In carbohydrate chemistry, it is often used in chlorination and dehydration processes. researchgate.net Its mechanism typically involves the conversion of hydroxyl groups into reactive chlorophosphate intermediates, which can then undergo subsequent reactions. The presence of a base is crucial to neutralize the acidic byproducts. While POCl₃ is a known cyclizing agent, specific literature detailing its direct application to synthesize this compound from sucrose precursors was not identified in the reviewed sources.

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), also known as triflic anhydride, is another exceptionally potent electrophile used to activate hydroxyl groups in sugars. nih.gov It converts hydroxyls into triflates, which are excellent leaving groups, facilitating nucleophilic substitution or elimination reactions. nih.gov In the context of glycosylation, Tf₂O is used as an activator for glycosyl donors. nih.gov Intramolecular cyclization reactions promoted by triflic anhydride are also a known synthetic strategy. researchgate.netfigshare.com However, a specific methodology for the synthesis of this compound via intramolecular dehydration of a sucrose precursor using triflic anhydride was not found in the available research.

| Reagent | General Role in Organic Synthesis | Application in Carbohydrate Chemistry |

| Phosphorus Oxychloride (POCl₃) | Dehydrating agent, chlorinating agent, cyclization agent (e.g., Vilsmeier-Haack reaction) researchgate.netbyjus.comresearchgate.net | Used for chlorination and dehydration reactions researchgate.net |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | Converts alcohols to triflates (excellent leaving groups), strong electrophilic activator nih.gov | Activator in glycosylation reactions, promotes cyclizations nih.govnih.gov |

An alternative to direct dehydration is the use of hydrolytic pathways starting from precursors that already contain an anhydro ring. This approach leverages the reactivity of epoxides (oxiranes) within the sugar structure, which can be opened by intramolecular nucleophilic attack to form a new, different anhydro ring.

A specific and effective route to this compound involves the alkaline hydrolysis of a precursor molecule, α-D-glucopyranosyl 3,4-anhydro-β-D-ribo-hexulofuranoside. nih.gov In this reaction, the mechanism involves the participation of the hydroxyl group at the C2 position (HO-2) of the glucose unit. nih.gov Under basic conditions, this hydroxyl group acts as an intramolecular nucleophile, attacking one of the carbon atoms of the 3,4-anhydro ring on the fructose moiety. This nucleophilic attack leads to the opening of the original epoxide and the concomitant formation of the new 2,3'-ether linkage, yielding this compound. nih.gov The structure of the resulting this compound has been confirmed through NMR and mass spectrometry of its hexa-acetate derivative. nih.gov

The synthesis of anhydro rings can be achieved by forming an ether linkage through an intramolecular Williamson ether synthesis. This involves a sucrose molecule that has been selectively modified to contain both a nucleophilic hydroxyl group (or alkoxide) and a good leaving group, such as a halide, at the desired positions. While a direct synthesis of this compound from a halogenated precursor was not detailed in the provided sources, the synthesis of other anhydrosucrose isomers via this principle has been described. For instance, 2,1'-anhydrosucrose can be formed in high yield from 1'-O-mesyl-6,6'-di-O-tritylsucrose or the corresponding 1'-O-tosyl derivative. capes.gov.br In this case, the C2-hydroxyl group attacks the C1' position, displacing the sulfonate leaving group in an intramolecular cyclization reaction. capes.gov.br This demonstrates the viability of using precursors with good leaving groups to form anhydro bridges within the sucrose scaffold.

The 2,3-anhydro structural motif is not only a target for synthesis but also a valuable tool in the construction of larger oligosaccharides. Monosaccharides containing a 2,3-anhydro ring (an epoxide) can function as a "fundamentally new class of glycosylating agent". nih.gov Specifically, 2,3-anhydrofuranose thioglycosides and glycosyl sulfoxides have been shown to glycosylate alcohols with an exceptionally high degree of stereocontrol. nih.gov

The key findings related to these glycosylating agents are:

High Stereocontrol: The reaction between a 2,3-anhydrofuranose donor and an alcohol acceptor produces a glycosidic bond that is cis to the epoxide moiety as the predominant or exclusive product. nih.gov

Subsequent Epoxide Opening: The epoxide ring in the newly formed glycoside can be opened under basic conditions with high yield and regioselectivity. nih.gov

Synthesis of Arabinofuranosides: The ring-opening of these particular 2,3-anhydro glycosides primarily results in products with arabino stereochemistry, providing a novel synthetic route to arabinofuranosides. nih.gov

Regioselectivity Enhancement: The addition of (-)-sparteine (B7772259) to the reaction mixture can dramatically improve the regioselectivity of the epoxide opening in favor of the desired arabino product. nih.gov

This methodology has proven effective in the efficient synthesis of complex molecules, such as an arabinofuranosyl hexasaccharide, which is a key structural element in the cell wall of mycobacteria. nih.gov

| Glycosylating Agent Class | Key Feature | Stereochemical Outcome of Glycosylation | Application |

| 2,3-Anhydrofuranose thioglycosides/sulfoxides | C2 and C3 hydroxyls protected as an epoxide nih.gov | Predominantly cis relationship between the new glycosidic bond and the epoxide nih.gov | Stereoselective synthesis of oligosaccharides, particularly arabinofuranosides nih.gov |

Synthesis of 2,3-Anhydrosugars as Glycosylating Agents

Preparation of 2-Deoxypyranosides and 2,6-Dideoxysugar Glycosides

The synthesis of 2-deoxypyranosides and 2,6-dideoxysugar glycosides represents a significant area of carbohydrate chemistry, driven by the presence of these motifs in numerous bioactive natural products. nih.govnih.gov While direct synthesis from this compound is a specialized area, the general principles for the formation of 2-deoxyglycosides often involve the use of glycosyl donors that lack a participating group at the C-2 position. nih.gov This absence of a neighboring group that can influence the stereochemical outcome of the glycosylation reaction makes the stereocontrolled synthesis of 2-deoxyglycosides a challenging task. nih.gov

Common strategies for the synthesis of 2-deoxyglycosides include the use of glycosyl halides, thioglycosides, and other glycosyl donors that can be activated under various conditions. nih.gov For instance, the Koenigs-Knorr reaction, which utilizes glycosyl bromides or chlorides with silver salts as promoters, is a classical approach. nih.gov The stereoselectivity of these reactions can be influenced by factors such as the solvent, temperature, and the nature of the promoter. nih.gov

Table 1: Selected Methodologies for the Synthesis of 2-Deoxy and 2,6-Dideoxy Glycosides

| Glycoside Type | Precursor/Donor | Key Reaction | Promoter/Conditions | Ref. |

| 2-Deoxyglycoside | Glycosyl Halide | Koenigs-Knorr Glycosylation | Silver Salts | nih.gov |

| 2-Deoxyglycoside | Thioglycoside | Thioglycoside Activation | Various Promoters (e.g., NIS/TfOH) | nih.gov |

| 2,6-Dideoxyglycoside | Protected Monosaccharide | Multi-step Synthesis including Deoxygenation | Various Reagents | nih.gov |

Stereoselective Glycosylation utilizing Anhydro-D-gulofuranosyl Thioglycosides and Glycosyl Sulfoxides

Anhydro sugars, including derivatives of this compound, serve as valuable precursors in stereoselective glycosylation reactions. Specifically, 2,3-anhydrofuranose thioglycosides and glycosyl sulfoxides have been demonstrated as effective glycosyl donors for the synthesis of oligosaccharides with a high degree of stereocontrol. nih.gov

The use of 2,3-anhydrofuranose thioglycosides in glycosylation reactions allows for the formation of glycosidic bonds with exceptional stereoselectivity. nih.gov Similarly, glycosyl sulfoxides derived from these anhydro sugars can be activated to form glycosidic linkages. nih.govresearchgate.net A key advantage of this methodology is that the epoxide ring directs the incoming nucleophile (the acceptor alcohol) to the anomeric carbon from the opposite face, leading to a specific stereochemical outcome. nih.gov

For example, the synthesis of 2,3-anhydro-β-D-lyxofuranosyl glycosides has been achieved with high stereocontrol using thioglycoside and glycosyl sulfoxide (B87167) donors. nih.govresearchgate.net The reaction of these donors with alcohols proceeds to give the corresponding glycosides in good yields. This approach has been instrumental in the synthesis of arabinofuranosyl-containing oligosaccharides, which are components of mycobacterial cell walls. nih.gov The regioselectivity of the epoxide opening can be influenced by additives; for instance, the use of (-)-sparteine has been shown to enhance the formation of the desired arabino product in the ring-opening of 2,3-anhydro-β-D-lyxofuranosides. nih.gov

Furthermore, a rearrangement-glycosylation process of 2,3-anhydro-furanosyl thioglycosides has been reported for the stereocontrolled synthesis of 2-deoxy-2-thiotolyl-furanosides. nih.gov These products can then be converted to the corresponding 2-deoxy-furanosides. nih.gov This method provides high yields, typically ranging from 70-95%. nih.gov

Table 2: Stereoselective Glycosylation using Anhydro-Sugar Donors

| Glycosyl Donor | Acceptor | Product | Stereochemistry | Ref. |

| 2,3-Anhydrofuranose Thioglycoside | Alcohol | Oligosaccharide | High Stereocontrol | nih.gov |

| 2,3-Anhydrofuranose Glycosyl Sulfoxide | Alcohol | Oligosaccharide | High Stereocontrol | nih.gov |

| 2,3-Anhydro-β-D-lyxofuranosyl Thioglycoside | Alcohol | 2,3-Anhydro-β-D-lyxofuranosyl Glycoside | Stereocontrolled | nih.govresearchgate.net |

| 2,3-Anhydro-furanosyl Thioglycoside | Alcohol | 2-Deoxy-2-thiotolyl-furanoside | Stereocontrolled | nih.gov |

Chemoenzymatic and Enzymatic Synthesis Approaches

Enzymatic and chemoenzymatic methods offer powerful alternatives to purely chemical syntheses for the preparation of this compound and its analogues. These approaches can provide high selectivity and milder reaction conditions.

Exploration of Enzymatic Cyclization Pathways for Anhydrosugars

The enzymatic formation of anhydrosugars is a growing field of interest, offering potential for more sustainable and selective production methods. rsc.org While the direct enzymatic synthesis of this compound via intramolecular cyclization is not extensively documented, the broader exploration of enzymes capable of catalyzing cyclization reactions provides a foundation for future research. nih.gov

Enzymes such as glycoside hydrolases and phosphorylases can, under certain conditions, catalyze transglycosylation and intramolecular glycosylation reactions. For instance, α-1,4-glucan lyase is used commercially to produce 1,5-anhydro-D-fructose from starch. jst.go.jp This demonstrates the potential of enzymes to catalyze the formation of anhydro sugar structures from polysaccharide substrates.

The biosynthesis of various natural products involves enzymatic cyclization steps, including intramolecular hydroalkoxylation to form dihydrofuran rings and oxa-Michael cyclizations to generate tetrahydropyran rings. nih.gov These examples from nature's biosynthetic machinery highlight the diverse catalytic capabilities of enzymes to form cyclic ether structures present in anhydrosugars. The discovery and engineering of enzymes that can act on sucrose or its derivatives could pave the way for novel enzymatic routes to this compound.

Enzymatic Derivatization Strategies for Anhydro-Compound Analogues

Enzymatic derivatization is a valuable tool for modifying saccharides, including anhydro-compounds, to generate a diverse range of analogues. researchgate.net Enzymes such as glycosidases, lipases, and proteases can be employed to introduce various functional groups onto a sugar backbone with high regio- and stereoselectivity.

For instance, glycosidases can be used in transglycosylation reactions to attach different sugar moieties to an anhydro-sugar core. researchgate.net This approach allows for the synthesis of novel oligosaccharide analogues. Lipases are widely used for the regioselective acylation of sugars, enabling the introduction of fatty acid chains to produce compounds with potential emulsifying properties. researchgate.net The enzymatic synthesis of sugar-based polymers has also been explored, where glycosidases catalyze the formation of glycosides with polymerizable aglycons. researchgate.net

The chemoenzymatic synthesis of analogues of coenzyme B12 has been reported, where an anhydroadenosyl moiety is coupled to cob(I)alamin using an ATP:corrinoid adenosyltransferase. acs.org This demonstrates the power of combining chemical synthesis with enzymatic steps to create complex biomolecular analogues. Furthermore, the enzymatic synthesis of maltose analogues has been achieved using extracts of Neisseria perflava, showcasing the ability of enzymes to utilize modified acceptor substrates. researchgate.net

Table 3: Examples of Enzymatic Derivatization of Saccharides and Analogues

| Enzyme Class | Reaction Type | Substrate/Analogue | Product | Ref. |

| Glycosidases | Transglycosylation | Disaccharides, Propargyl/Allyl Alcohols | Sugar-based Acetylene/Ethylene Derivatives | researchgate.net |

| Lipases | Acylation | 1,5-Anhydro-D-fructose | 6-O-Acylated Derivatives | researchgate.net |

| ATP:corrinoid adenosyltransferase | Adenosylation | 3',4'-AnhydroATP, Cob(I)alamin | 3',4'-Anhydroadenosylcobalamin | acs.org |

| Phosphorylases | Reverse Phosphorolysis | α-D-glucose-1-phosphate, 2-Deoxy-D-glucose | Glucosyl 2-Deoxyglucose | researchgate.net |

Derivatization and Functionalization of 2,3 Anhydrosucrose

Selective Hydroxyl Group Functionalization

The selective functionalization of the hydroxyl groups of 2,3'-Anhydrosucrose is a key aspect of its chemistry. The ability to modify specific hydroxyl groups while leaving others untouched is essential for the synthesis of well-defined derivatives. This selectivity is often guided by the inherent reactivity of the different hydroxyl groups and the strategic use of the molecule's other functional groups.

Strategic Use of the Anhydride (B1165640) Bond as a Protecting Group

In the context of carbohydrate chemistry, protecting groups are instrumental in achieving regioselectivity during synthesis. wiley-vch.de The 2,3'-anhydride bond in this compound can be viewed as a built-in protecting group for the C-2 and C-3' hydroxyl functions. This internal anhydro bridge is stable under various reaction conditions, thereby allowing for the selective functionalization of the remaining free hydroxyl groups at other positions of the sucrose (B13894) backbone. nih.gov This inherent protection is advantageous as it reduces the number of protection-deprotection steps typically required in complex carbohydrate synthesis. nih.gov The stability of the anhydride allows for reactions such as acetylation, tritylation, and the formation of isopropylidene derivatives to proceed at other hydroxyl sites without disrupting the anhydro linkage. nih.gov This strategic element simplifies the synthetic pathways to novel sucrose derivatives.

Preparation of Specific Derivatives for Research

The synthesis of specific derivatives of this compound is fundamental for its structural elucidation and for exploring its chemical reactivity. Techniques such as acetylation, tritylation, and the formation of cyclic acetals have been successfully applied to this molecule. nih.gov

Acetylation and Tritylation for Structural Elucidation

Acetylation and tritylation are common methods for characterizing carbohydrate structures. In the case of this compound, the structure was confirmed through the synthesis of its hexa-acetate and trityl derivatives. The formation of a hexa-acetate derivative indicates that all six of the remaining free hydroxyl groups are accessible for acylation. nih.gov

| Derivative Type | Specific Derivative | Reference |

| Acetylated | Hexa-acetate of this compound | nih.gov |

| Tritylated | 6,6'-di-O-trityl-2,3'-Anhydrosucrose | nih.gov |

| Tritylated | 6,1',6'-tri-O-trityl-2,3'-Anhydrosucrose | nih.gov |

Formation of Isopropylidene Derivatives

The formation of isopropylidene derivatives is a common strategy to protect vicinal diols in carbohydrate chemistry. wikipedia.org In this compound, a 4,6-O-isopropylidene derivative has been successfully prepared. nih.gov This reaction demonstrates the accessibility of the hydroxyl groups at the C-4 and C-6 positions of the glucose moiety and their suitable orientation for the formation of a five-membered cyclic ketal. The formation of this derivative further supports the assigned structure of this compound and provides a valuable intermediate for further selective modifications at other positions. nih.gov

Synthesis of Carbohydrate-Based Organosalt Compounds

The synthesis of carbohydrate-based organosalts, such as ammonium (B1175870) and triazolium salts, represents a growing area of research, with applications in areas like phase-transfer catalysis. nih.gov The epoxide-like nature of the anhydride ring in this compound suggests its potential as a precursor for such salts through nucleophilic ring-opening reactions.

Ammonium and Triazolium Salt Formation via Ring Opening

Research on other 2,3-anhydro sugars provides a strong precedent for the synthesis of carbohydrate-based ammonium and triazolium salts via ring-opening reactions. nih.gov For instance, the regio- and stereoselective ring-opening of methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside and -mannopyranoside with various nitrogen nucleophiles has been successfully demonstrated. wiley-vch.denih.gov

In these model systems, the oxirane ring is opened by amines (such as butylamine (B146782) or morpholine) or by 1,2,4-triazole (B32235) to yield the corresponding amino or triazolyl derivatives. nih.govutoronto.ca Subsequent quaternization of the newly introduced nitrogen atom with an alkyl halide, like methyl iodide, leads to the formation of the desired quaternary ammonium or triazolium salts. nih.gov

Table of Synthesized Carbohydrate-Based Salts from Anhydro Sugars:

| Starting Anhydro Sugar | Nitrogen Nucleophile | Intermediate Product | Quaternizing Agent | Final Salt Product | Reference |

| Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside | Butylamine | 2-Butylamino-altropyranoside derivative | Methyl Iodide | Quaternary ammonium salt | wiley-vch.denih.gov |

| Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside | Morpholine | 2-Morpholino-altropyranoside derivative | Methyl Iodide | Quaternary ammonium salt | wiley-vch.denih.gov |

| Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside | 1,2,4-Triazole | 3-(1,2,4-Triazol-1-yl)-altropyranoside derivative | Methyl Iodide | Triazolium salt | wiley-vch.denih.gov |

Based on these analogous reactions, it is plausible that this compound could undergo similar ring-opening reactions with nitrogen nucleophiles at either C-2 or C-3', followed by quaternization to yield novel sucrose-based ammonium and triazolium organosalts. Such derivatives would be of interest for their potential catalytic or biological activities.

Advanced Protecting Group Strategies in Anhydrosugar Chemistry

The derivatization of anhydrosugars, including this compound, is fundamentally reliant on sophisticated protecting group strategies to differentiate between multiple hydroxyl functionalities. wiley-vch.de The presence of numerous hydroxyl groups with similar reactivity necessitates careful planning to achieve site-selective modifications. universiteitleiden.nl In carbohydrate chemistry, protecting groups do more than just mask a functional group; they can significantly influence the reactivity and stereochemical outcome of subsequent reactions. nih.gov

The primary challenge in modifying a carbohydrate is discriminating between the various hydroxyl groups. wiley-vch.de Generally, primary alcohols are the most reactive due to lesser steric hindrance and can be selectively targeted with bulky protecting groups like trityl ethers. wiley-vch.de Common strategies involve the use of:

Acyl groups: Acetyl and benzoyl groups are frequently used. They are generally electron-withdrawing, which can deactivate a glycosyl donor. wiley-vch.deyoutube.com

Alkyl and Silyl (B83357) ethers: Benzyl (Bn) ethers are widely employed due to their stability under both acidic and basic conditions and their convenient removal via catalytic hydrogenation. wiley-vch.deresearchgate.net Bulky silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are often used for the selective protection of primary alcohols. youtube.com

Cyclic Acetals and Ketals: Groups like isopropylidene and benzylidene are used to protect vicinal cis-diols or 4,6-diols, respectively. wiley-vch.deresearchgate.net The formation of these cyclic derivatives can lock the conformation of the sugar ring, influencing the stereoselectivity of glycosylation reactions. nih.gov

In the specific case of this compound, its structure has been confirmed through the synthesis of several derivatives using these established protecting group strategies. nih.gov For instance, the formation of 6,6'-di-O-trityl and 6,1',6'-tri-O-trityl derivatives takes advantage of the high reactivity of the primary hydroxyl groups. nih.gov Similarly, a 4,6-O-isopropylidene derivative has been synthesized, demonstrating the protection of a diol system. nih.gov

Below is a table summarizing key derivatives of this compound created using specific protecting groups, as documented in the literature.

| Derivative Name | Protecting Group(s) Used | Reference |

| This compound hexa-acetate | Acetyl | nih.gov |

| 6,6'-Di-O-trityl-2,3'-anhydrosucrose | Trityl (Tr) | nih.gov |

| 6,1',6'-Tri-O-trityl-2,3'-anhydrosucrose | Trityl (Tr) | nih.gov |

| 4,6-O-Isopropylidene-2,3'-anhydrosucrose | Isopropylidene | nih.gov |

These examples underscore how classical protecting group strategies are applied to the this compound core to create building blocks for further synthesis.

The employment of an N-acetyl-2,3-oxazolidinone protecting group for the directed synthesis of this compound derivatives is not documented in the reviewed scientific literature. However, the N-acetyl-2,3-oxazolidinone group is a recognized tool in advanced carbohydrate chemistry, particularly in the synthesis of 2-amino-2-deoxy-sugar-containing oligosaccharides. researchgate.netnih.gov

In the context of other monosaccharides like glucosamine (B1671600), the 2,3-oxazolidinone ring serves as a non-participating protecting group. nih.gov Its key features include:

Simultaneous Protection: It concurrently protects the 2-amino group and the 3-hydroxyl group. researchgate.net

Stereochemical Influence: As a non-participating group, it does not provide anchimeric assistance in glycosylation. Instead, it influences the stereochemical outcome through conformational constraints. nih.gov In the case of N-acetyl-2,3-trans-oxazolidinone-protected glucosamine donors, this often results in high α-selectivity during glycosylation. nih.gov

Reactivity Modulation: The oxazolidinone protection of N-acetylglucosamine has been shown to confer high reactivity to the 4-hydroxyl group, making it an effective glycosyl acceptor. acs.org

The mechanism by which the oxazolidinone group directs stereoselectivity can be complex. For some N-acetyl protected glucosamine donors, it is suggested that a β-glycoside is formed initially, which then anomerizes to the more stable α-glycoside through a process involving intramolecular cleavage of an endocyclic bond. nih.gov While this strategy is powerful, a drawback can be the difficulty in removing the oxazolidinone group under certain conditions. universiteitleiden.nl

The table below outlines the general characteristics of the N-acetyl-2,3-oxazolidinone protecting group as applied in general carbohydrate synthesis.

| Feature | Description | Reference |

| Type | Non-participating, conformation-constraining | nih.gov |

| Function | Simultaneous protection of a vicinal amino and hydroxyl group | researchgate.net |

| Stereodirecting Effect | Typically promotes the formation of 1,2-cis-glycosides (e.g., α-glucosides) | nih.gov |

| Common Substrates | 2-Amino-2-deoxy sugars (e.g., Glucosamine, Galactosamine) | nih.gov |

| Potential Issues | Removal can be challenging in some contexts | universiteitleiden.nl |

While its application to this compound itself has not been reported, the principles of its use in directing synthesis in other complex carbohydrates demonstrate its potential as an advanced strategy in glycoscience.

Applications of 2,3 Anhydrosucrose in Advanced Chemical Synthesis and Methodology Development

Building Block for Complex Carbohydrate Architectures

The unique structure of 2,3'-Anhydrosucrose, with its built-in anhydro linkage, positions it as a valuable building block for creating complex carbohydrate architectures. The epoxide ring can be selectively manipulated to introduce branching or to form new glycosidic linkages, contributing to the synthesis of intricate carbohydrate structures not easily accessible through traditional methods.

Synthesis of Glycoconjugates

2,3-Anhydrosugars, including derivatives relevant to the synthesis of this compound or its use as a building block, have been employed in the synthesis of glycoconjugates. Glycoconjugates, which are carbohydrates covalently linked to other molecules such as proteins or lipids, play crucial roles in numerous biological processes. The ability to selectively functionalize and couple carbohydrate units using anhydrosugar intermediates is key to constructing well-defined glycoconjugates for biological study and therapeutic development. For instance, 2,3-anhydro-D-gulofuranosyl thioglycosides and glycosyl sulfoxides have been utilized in the synthesis of alpha-D-galactofuranosidic bonds found in bacterial and fungal glycoconjugates. This involves a stereoselective glycosylation followed by regioselective epoxide ring opening. nih.gov

Key Intermediate in Oligosaccharide Synthesis

This compound and other 2,3-anhydrosugars are significant intermediates in the synthesis of oligosaccharides. The epoxide functionality allows for controlled glycosylation reactions and subsequent modifications, making them valuable in assembling complex sugar chains. acs.orgmolaid.commolaid.comchemrxiv.orgnih.govresearchgate.net

Assembly of 2-Deoxy and 2,6-Dideoxy Glycosides

2,3-Anhydrosugars have been specifically utilized as glycosylating agents for the preparation of 2-deoxypyranosides and 2,6-dideoxysugar glycosides. acs.orgnih.gov Glycosylation of alcohols with 6-deoxy-2,3-anhydrosugar thioglycosides in the presence of a Lewis acid can afford 2,6-dideoxy-2-thiotolyl glycoside products with high yields and stereoselectivity. Subsequent removal of the thiotolyl group yields the corresponding 2,6-dideoxy pyranosides. acs.orgnih.gov This methodology provides a route to important structural motifs found in many natural products. The synthesis of 2-deoxy-C-glycosides has also been achieved via Lewis acid-mediated rearrangement of 2,3-anhydro-1-thiopyranosides. researchgate.net

Here is a table summarizing typical yields observed in the synthesis of 2,6-dideoxy-2-thiotolyl glycosides using 6-deoxy-2,3-anhydrosugar thioglycosides:

| Acceptor Type | Yield (%) | Stereoselectivity (syn) |

| Primary alcohols | Excellent | Exclusive |

| Secondary alcohols | Excellent | Exclusive |

| Less reactive carbohydrate alcohols (e.g., 28, 29) | 84% (disaccharide 34), 74% (disaccharide 35) acs.org | β-glycoside only detected acs.org |

Synthesis of Oligosaccharide Moieties of Natural Products (e.g., Apoptolidin (B62325), Olivomycin (B1226810) A)

The synthetic utility of 2,3-anhydrosugars in constructing 2,6-dideoxy glycosides has been demonstrated in the synthesis of oligosaccharide moieties found in biologically active natural products such as apoptolidin and olivomycin A. acs.orgmolaid.comnih.govacs.orgnih.gov These natural products often possess complex glycosylated structures that are crucial for their biological activity. The ability to stereoselectively synthesize the 2,6-dideoxy sugar components using 2,3-anhydrosugar intermediates is a significant advancement in accessing these complex molecules and their analogs.

Solid-Phase Oligosaccharide Synthesis Applications

Solid-phase synthesis has revolutionized the preparation of biomolecules like peptides and oligonucleotides, and efforts have been directed towards applying this methodology to oligosaccharides. atdbio.comnih.govnih.gov 2,3-Anhydrosugars, or building blocks derived from them, can potentially be adapted for solid-phase synthesis strategies, offering advantages in terms of purification and potential for automation. While the provided sources don't explicitly detail the solid-phase synthesis of this compound itself, they highlight the broader application of solid-phase techniques in oligosaccharide synthesis molaid.comunicam.it and the use of anhydrosugar donors in solid-phase couplings mpg.de. This suggests a potential role for this compound derivatives or related anhydrosugars in solid-phase approaches to complex carbohydrate assembly.

Role in Nucleoside Analog Synthesis

Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are widely used as antiviral and anticancer agents. mdpi.comnih.govmdpi.com Their synthesis often involves the coupling of a modified sugar moiety with a nucleobase. nih.govwsu.edu The search results indicate that modifications to the sugar ring are a common strategy to tune the biological activity and chemical properties of nucleoside analogs. ejmo.org These modifications can include alterations to the hydroxyl groups, replacement of the furanose oxygen with other heteroatoms, or changes in the ring size. mdpi.comnih.gov While this compound is a disaccharide and nucleoside analogs typically involve a single sugar unit linked to a base, the structural features of this compound, particularly its anhydro linkage and the presence of various hydroxyl groups, could potentially make it a starting material for the synthesis of novel, more complex nucleoside analogs or as a source of modified sugar units for incorporation into nucleoside structures. The synthesis of nucleoside analogs is an active area of research, with ongoing efforts to develop more efficient and versatile synthetic routes. nih.govmdpi.commdpi.com

Advanced Analytical Techniques for Characterization and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of carbohydrates, providing insights into the arrangement of atoms and their connectivity, as well as molecular conformation and dynamics in solution.

Structural Assignment and Conformation Analysis

NMR spectroscopy is fundamental for the unambiguous assignment of the structure of 2,3'-anhydrosucrose. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, researchers can identify and assign signals to specific nuclei within the molecule. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing correlations between coupled nuclei and determining through-space proximities, which aid in complete signal assignment and structural confirmation nih.govontosight.ainlk.cznlk.cz.

For this compound, the formation of the 2,3'-anhydride ring significantly influences the chemical shifts and coupling patterns compared to native sucrose (B13894). Analysis of the NMR spectra of this compound, particularly its hexa-acetate derivative, has been used to assign its structure. Detailed analysis of coupling constants can also provide information about the conformation of the glucopyranosyl and fructofuranosyl rings and the orientation of the glycosidic linkage nlk.cz. While defining the conformations of oligosaccharides solely from NMR data can be challenging due to flexibility, the technique offers crucial restraints.

Monitoring Reaction Regioselectivity in Complex Systems

NMR spectroscopy is an effective method for monitoring chemical reactions and determining regioselectivity, especially in complex systems involving carbohydrates. By acquiring NMR spectra at different time points during a reaction, the consumption of starting materials, the formation of intermediates, and the appearance of products can be tracked. Quantitative NMR (qNMR) can be used to determine the yield and selectivity of a reaction by using an internal standard.

Although direct studies on monitoring the regioselectivity of this compound formation or reactions it undergoes were not extensively detailed in the search results, the principle of using NMR to monitor regioselective carbohydrate transformations is well-established. For example, NMR has been used to study the regioselective oxidation of glucosides, tracking the conversion of starting material and characterizing products. This demonstrates the potential of NMR to provide insights into the regiochemical outcome of reactions involving this compound.

Chemical Exchange and Dynamics Studies

NMR spectroscopy can also provide information about dynamic processes such as chemical exchange and conformational changes in molecules. Chemical exchange occurs when a nucleus experiences different magnetic environments due to chemical or conformational interconversions. This can affect NMR spectra by altering resonance positions, intensities, and linewidths.

While specific studies on the chemical exchange dynamics of this compound were not found, NMR is a valuable tool for studying such processes in carbohydrates and other biomolecules. Techniques like relaxation dispersion NMR can quantify the kinetics of interconversion between different states. This capability could be applied to study potential conformational dynamics of this compound in solution or its interactions with other molecules.

Mass Spectrometry (MS)

Mass spectrometry is a complementary technique to NMR, providing information about the molecular weight and fragmentation patterns of a compound. This is essential for confirming the molecular formula and gaining structural details, particularly for complex molecules like carbohydrates.

Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is routinely used to determine the molecular weight of this compound and its derivatives. This is typically achieved by observing the molecular ion peak or adduct ions in the mass spectrum. For instance, the structure of this compound hexa-acetate was assigned based on its mass spectrum in addition to its NMR data.

Fragmentation analysis, often performed using techniques like Electron Ionization (EI) or Chemical Ionization (CI), provides valuable structural information by breaking the molecule into smaller, charged fragments. The pattern of these fragments can help deduce the connectivity and functional groups within the molecule. Even under soft ionization conditions like ammonia (B1221849) chemical ionization, significant fragmentation can be observed for anhydrosugars, providing structural insights. Analyzing the fragmentation pathways of this compound can help confirm its unique anhydride (B1165640) structure and the positions of the glycosidic linkages.

High-Resolution and Tandem Mass Spectrometry (LC-MS/MS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. This allows for the determination of the elemental composition of a compound and differentiation between molecules with the same nominal mass but different elemental formulas. HRMS improves analytical selectivity and can be crucial for analyzing complex samples.

X-ray Diffraction Crystallography

X-ray Diffraction (XRD) crystallography is a powerful technique used to determine the atomic and molecular structure of crystalline solids. By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can elucidate the precise arrangement of atoms in three dimensions, including bond lengths, bond angles, and crystal packing. wikipedia.orgnih.gov This technique is fundamental in characterizing the solid-state form of this compound. wikipedia.org

Elucidation of Solid-State Molecular Structure and Crystal Parameters

X-ray diffraction crystallography allows for the detailed elucidation of the solid-state molecular structure of this compound. The technique involves exposing a single crystal of the compound to an X-ray beam and measuring the angles and intensities of the diffracted rays. wikipedia.org This diffraction pattern is unique to the crystal structure and can be processed to generate a three-dimensional map of electron density, revealing the positions of atoms and their connectivity. wikipedia.org

Research on anhydrosucrose derivatives has demonstrated the utility of this method in confirming synthesized structures and determining crystal parameters. For a related anhydrogalactosucrose derivative, X-ray analysis of colorless crystals obtained by slow evaporation in methanol (B129727) revealed a monoclinic crystal system with space group P21. asianpubs.org The crystal parameters determined were a = 5.40373(15) Å, b = 18.3877(5) Å, c = 7.68465(19) Å, α = 90.00°, β = 103.299(3)°, and γ = 90.00°. asianpubs.org The unit cell volume was determined to be 743.08(4) ų, with Z = 2 (two formula units per unit cell). asianpubs.org The calculated density (Dc) was 1.614 g/cm³. asianpubs.org While these specific parameters are for a derivative, they illustrate the type of detailed structural information that can be obtained for crystalline this compound through X-ray diffraction, providing definitive confirmation of its molecular conformation and packing in the solid state.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probe the vibrational modes of molecules. These vibrations occur at characteristic frequencies determined by the atomic masses, bond strengths, and molecular geometry, providing a unique spectral fingerprint for a compound. azooptics.com

Functional Group Identification and Conformational Studies

FT-IR and FT-Raman spectroscopy are invaluable tools for identifying the functional groups present in this compound and gaining insights into its conformation. azooptics.commgcub.ac.in FT-IR spectroscopy measures the absorption of infrared light as molecules transition between vibrational energy levels, particularly useful for identifying polar functional groups that undergo a change in dipole moment during vibration, such as O-H and C=O bonds. azooptics.comjsscacs.edu.in FT-Raman spectroscopy, on the other hand, measures the inelastic scattering of light and is often complementary to FT-IR, being more sensitive to nonpolar bonds and symmetric vibrations. azooptics.comspectroscopyonline.com

Analysis of the vibrational spectra of this compound would reveal characteristic absorption or scattering bands corresponding to the stretching and bending vibrations of its specific chemical bonds, including C-H, C-C, C-O, and O-H groups. msu.edulibretexts.org The presence of the anhydro linkage (an ether bridge formed by dehydration) would also contribute to the unique spectral signature. By comparing the observed spectral bands to known group frequencies and computational models, researchers can confirm the presence of expected functional groups and infer details about the molecule's conformation and any intra- or intermolecular interactions, such as hydrogen bonding. azooptics.comupi.edu While specific spectral data for this compound were not found in the immediate search results, the application of these techniques to carbohydrates and their derivatives is well-established for structural characterization and functional group analysis. conicet.gov.arresearchgate.net

Chromatographic Separation Methods

Chromatographic methods are essential for the separation, identification, and quantification of this compound, particularly when it is present in complex mixtures arising from synthesis or biological processes. drawellanalytical.com These techniques exploit differences in the physical and chemical properties of compounds to achieve separation. shimadzu.it

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating non-volatile or thermally labile compounds, making it suitable for the analysis of carbohydrates like this compound. drawellanalytical.comshimadzu.it HPLC involves passing a liquid mobile phase through a stationary phase packed in a column. shimadzu.it Compounds in the sample interact differently with the stationary phase based on their polarity, size, or other properties, leading to their separation as they elute from the column at different retention times. shimadzu.itsepscience.com

HPLC can be employed for both analytical and preparative purposes for this compound. Analytical HPLC is used to identify and quantify the compound in a sample, often coupled with detectors such as refractive index detectors (for carbohydrates) or UV detectors (if the molecule or a derivative has a chromophore). Preparative HPLC allows for the isolation and purification of this compound from reaction mixtures or natural extracts. Studies on the enzymatic synthesis of fructo-oligosaccharides, which involves sucrose as a substrate, have utilized HPLC to monitor the reaction progress and determine the composition of the resulting sugar mixtures, demonstrating the technique's applicability to sucrose derivatives. conicet.gov.ar The choice of stationary phase (e.g., amino-bonded, amide-bonded, or ion-exchange columns) and mobile phase composition (typically aqueous-organic mixtures) is crucial for achieving optimal separation of this compound from related compounds, including sucrose and other anhydrosucrose isomers. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.govmeasurlabs.com While GC is typically used for volatile or semi-volatile compounds, this compound, being a relatively non-volatile sugar, would require derivatization to increase its volatility before GC-MS analysis. Common derivatization methods for carbohydrates include silylation, acetylation, or trifluoroacetylation.

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase in the capillary column. innovatechlabs.com As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized, fragmented, and detected based on its mass-to-charge ratio (m/z). innovatechlabs.com The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to spectral libraries. innovatechlabs.com

GC-MS, after appropriate derivatization, can be used to confirm the identity and assess the purity of this compound. It can also be applied to analyze reaction mixtures to identify byproducts or unreacted starting materials. While direct GC-MS data for underivatized this compound is not feasible, the technique is widely applied in carbohydrate analysis following derivatization, providing detailed structural information through the interpretation of fragmentation patterns. nih.gov

Computational and Theoretical Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to predicting the physicochemical properties of a molecule. These methods can determine molecular geometry, electron distribution, and orbital energies, which are essential for understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science for calculating properties like optimized molecular geometries, vibrational frequencies, and reaction energies. DFT has been successfully applied to study the structure of sucrose (B13894) and radicals derived from it, providing insights that are experimentally verifiable. researchgate.net For 2,3'-Anhydrosucrose, DFT calculations would be invaluable for:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for all other computational analyses.

Vibrational Analysis: Calculating the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.

Thermodynamic Properties: Predicting thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy. These values are crucial for understanding the stability of the molecule and the energetics of reactions in which it participates. mdpi.com

DFT calculations on related sugar molecules, such as glucose, have been used to investigate reaction mechanisms, including isomerization and dehydration, by calculating the energy barriers of different pathways. mdpi.com A similar approach for this compound could elucidate its thermal stability and potential transformation pathways.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's properties:

Chemical Reactivity and Kinetic Stability: A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap indicates high stability.

Electronic Transitions: The HOMO-LUMO gap corresponds to the lowest energy electronic excitation of a molecule, which can be correlated with experimental UV-Vis spectra. schrodinger.com

For this compound, FMO analysis would identify the most probable sites for nucleophilic and electrophilic attack. The spatial distribution of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO distribution would highlight regions prone to nucleophilic attack. This information is fundamental for predicting how the molecule will interact with other reagents.

| Computational Method | Predicted Property for this compound | Significance |

|---|---|---|

| DFT (Geometry Optimization) | Optimized 3D structure, bond lengths, bond angles | Provides the most stable conformation and foundation for other calculations. |

| DFT (Vibrational Analysis) | Theoretical IR and Raman spectra | Aids in structural confirmation by comparison with experimental spectra. |

| HOMO-LUMO Analysis | Energy gap, spatial distribution of frontier orbitals | Indicates chemical reactivity, stability, and sites for electrophilic/nucleophilic attack. nih.gov |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect reactants, intermediates, and products. rsc.org

Computational modeling can provide strong support for experimentally proposed reaction mechanisms. For instance, the formation of this compound occurs via the alkaline hydrolysis of α-D-glucopyranosyl 3,4-anhydro-β-D-ribo-hexulofuranoside, which involves the participation of the HO-2 group. nih.gov A computational study of this reaction could:

Model the reactants and reagents.

Calculate the energy profile of the proposed reaction pathway, including any intermediates.

Locate the transition state structure for the intramolecular cyclization step.

Confirm that the calculated energy barrier is consistent with the experimental reaction conditions.

In studies of glycosylation reactions, DFT calculations have been essential for understanding why certain stereochemical outcomes are favored and for revealing the roles of non-covalent interactions in catalysis. researchgate.net Similarly, computational analysis could rationalize the specific regioselectivity and stereoselectivity observed in the synthesis of this compound.

The Kinetic Isotope Effect (KIE) is a powerful experimental tool for probing reaction mechanisms, particularly the nature of bond-breaking and bond-forming events in the rate-determining step. It is measured as the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. Computational methods can predict KIE values for a proposed mechanism, which can then be compared to experimental results.

A compelling example comes from the study of the GH99 family of glycoside hydrolases, which were found to proceed via an epoxide (anhydro sugar) intermediate. acs.org Researchers combined experimental KIE measurements with quantum mechanics/molecular mechanics (QM/MM) modeling. The experimental KIE for a C2-¹⁸O substitution was found to be 1.052, providing direct evidence of nucleophilic participation by the C2-hydroxyl group in the transition state. The computational model supported the formation of a 1,2-anhydro sugar intermediate via a flattened envelope transition state. acs.org A similar integrated experimental and computational KIE study on reactions involving this compound could provide definitive evidence for its formation and transformation mechanisms.

Conformational Analysis and Stability Studies

Most complex organic molecules, including this compound, are flexible and can exist in multiple conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and understand the energy barriers between them. ijpsr.com The conformation of a carbohydrate can significantly influence its physical properties and biological activity.

While a specific conformational analysis of this compound is not found in the literature, a study on a related monofluoromethylene-linked C-disaccharide anhydride (B1165640) demonstrates the typical methodology. nih.gov In that study, researchers used a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular mechanics calculations to determine the molecule's preferred conformation in an aqueous solution. nih.gov

For this compound, a similar computational approach would involve:

Systematic Conformational Search: Using molecular mechanics or quantum mechanics methods to explore the potential energy surface by systematically rotating the key dihedral angles (e.g., around the glycosidic bond).

Energy Minimization: Optimizing the geometry of each identified conformer to find the local energy minima.

Population Analysis: Calculating the relative energies of the stable conformers to predict their populations at a given temperature using Boltzmann statistics.

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Routes for 2,3'-Anhydrosucrose and its Analogues

Current research highlights the ongoing need for improved synthetic methodologies for carbohydrates and their derivatives, including anhydrosugars like this compound. The synthesis of this compound has been reported through methods involving alkaline hydrolysis of precursors such as alpha-D-glucopyranosyl 3,4-anhydro-beta-D-ribo-hexulofuranoside. nih.gov This process involves the participation of the HO-2 group, leading to the formation of the this compound structure. nih.gov

Future work is likely to focus on developing more efficient, stereoselective, and environmentally benign routes. This includes exploring alternative dehydrating agents and reaction conditions to improve yields and reduce by-product formation. The synthesis of carbohydrate analogues often presents challenges, particularly concerning the compatibility of various functional groups and the need for protective groups. iiserpune.ac.in Novel strategies are being developed in broader carbohydrate synthesis that could be adapted for this compound, such as those involving transition metal catalysis or new protecting group strategies. iiserpune.ac.inorganic-chemistry.orgbenthamscience.com For instance, studies on the synthesis of 2,3-anhydrosugars have explored stereoselective glycosylation and regioselective epoxide ring opening, which could inform future routes to this compound analogues. nih.gov The development of efficient synthetic procedures for other complex molecules, like nucleoside analogues or C-oligosaccharides, underscores the potential for innovation in carbohydrate synthesis that could benefit this compound production. nih.govnih.gov

Expanding the Scope of Derivatization and Functionalization Strategies

Expanding the chemical utility of this compound necessitates the development of versatile derivatization and functionalization strategies. The presence of the anhydride (B1165640) bond and multiple hydroxyl groups offers various sites for modification. Research has already shown that this compound can undergo derivatization, leading to compounds like its hexa-acetate or trityl and isopropylidene derivatives, which were used for structural confirmation. nih.gov

Future research will likely explore a wider range of reactions to introduce diverse functional groups. This could include selective acylation, alkylation, silylation, and the introduction of reporter tags or reactive handles for conjugation. gcms.czmdpi.com The anhydride ring itself could be a target for ring-opening reactions with various nucleophiles, leading to new sucrose (B13894) derivatives with altered properties. Strategies developed for the derivatization of other molecules, such as fatty acids for mass spectrometry analysis or carbonyl compounds, could provide inspiration for modifying this compound. mdpi.comijcce.ac.ir The aim is to create libraries of this compound derivatives with tailored physicochemical and biological properties for various applications.

Advanced Applications in Glycochemistry and Materials Science

This compound holds potential for advanced applications in glycochemistry and materials science. In glycochemistry, its unique structure, particularly the reactive anhydride ring, makes it a valuable building block for the synthesis of complex carbohydrates and glycoconjugates. ontosight.ai Future research will focus on utilizing this compound in glycosylation reactions to construct oligosaccharides and glycopolymers with specific linkages and structures. This is particularly relevant for creating synthetic analogues of natural glycans for biological studies or therapeutic purposes. nih.govrsc.org

In materials science, this compound and its derivatives could be explored for developing novel biomaterials. Its properties, such as water solubility, suggest potential uses in hydrogels, drug delivery systems, or as components in biodegradable polymers. ontosight.ai The ability to functionalize this compound opens possibilities for creating materials with tailored surface properties or the ability to interact with biological systems. Research into carbohydrate-based materials and glycopolymers is an active area, and this compound could contribute to the development of new functional materials with applications ranging from biomedical devices to sustainable packaging.

Interdisciplinary Research with Enzymology and Chemical Biology

Interdisciplinary research involving enzymology and chemical biology is crucial for understanding the biological roles of this compound and developing enzyme-catalyzed transformations. Enzymes such as glycosidases or glycosyltransferases could potentially be used to synthesize or modify this compound or its derivatives with high specificity and efficiency. Research in enzymology has demonstrated the utility of engineered enzymes, like glycosynthases, for the synthesis of oligosaccharides and glycoconjugates. rsc.org Future studies could explore identifying or engineering enzymes that can specifically act on sucrose or its derivatives to produce this compound or catalyze reactions involving the anhydride ring.

From a chemical biology perspective, research could investigate whether this compound or its analogues have any biological activity or interact with specific proteins or pathways. Although information on the biological roles of this compound is limited in the provided context, studies on other carbohydrate derivatives have revealed diverse biological functions. nih.govnih.gov Exploring the interactions of this compound with biological systems could uncover novel therapeutic targets or lead to the development of new chemical probes for studying biological processes.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is an emerging area with significant potential to accelerate research on this compound. AI and ML algorithms can be applied to various aspects of chemical research, including reaction prediction, retrosynthesis planning, and the design of novel molecules with desired properties. arxiv.orgmdpi.comarxiv.orgblogspot.comnih.govnih.govarxiv.orgcam.ac.ukresearchgate.net

For this compound, AI could be used to predict optimal synthetic routes, explore potential reaction conditions, and identify suitable catalysts. mdpi.comnih.govnih.gov ML models could be trained on existing carbohydrate synthesis data to predict the outcomes of reactions involving this compound or its precursors. friedler.net Furthermore, AI could aid in the design of novel this compound analogues with specific structural features or predicted properties for targeted applications in glycochemistry or materials science. mdpi.comblogspot.comarxiv.org While the application of AI specifically to this compound synthesis and study is an emerging area, the broader success of AI in chemical discovery and synthesis planning suggests a promising future for its integration into research on this compound. researchgate.net

Q & A

Q. What experimental methods are recommended for synthesizing 2,3'-anhydrosucrose, and how do they ensure structural fidelity?

Synthesis of this compound typically involves regioselective dehydration of sucrose derivatives. A critical step is monitoring reaction conditions (e.g., temperature, catalysts) to avoid side reactions like over-dehydration. Structural validation requires coupling nuclear magnetic resonance (NMR) spectroscopy with X-ray crystallography to confirm the anhydrous bridge formation and stereochemistry. For reproducibility, ensure anhydrous conditions and use high-purity starting materials .

Q. How does the conformational difference between this compound and native sucrose impact its hydrogen-bonding network?

The D-fructofuranosyl ring in this compound adopts an E-conformation (vs. ³T₄ in sucrose), altering the spatial arrangement of hydroxyl groups. This shifts intermolecular hydrogen bonds from O3'–O6 in sucrose to O1'–O4 in the anhydrous derivative, as revealed by crystallographic data (space group P2₁, R = 0.026). Such changes affect solubility and stability in aqueous systems .

Q. What analytical techniques are essential for characterizing the purity of this compound in aqueous solutions?

Use high-performance liquid chromatography (HPLC) with refractive index detection to separate and quantify this compound from residual sucrose or degradation products. Calibrate with a dried glucose standard (prepared by drying under <50 mmHg at 60°C for 5 hours) to ensure accuracy in concentration calculations .

Advanced Research Questions

Q. How can researchers address discrepancies in enzymatic activity data when using this compound as a substrate?

Contradictions in enzymatic assays (e.g., pullulanase activity) may arise from variations in enzyme diluent preparation. Standardize enzyme dilutions using Buffer Solution B (pH 6.0) to maintain activity between 0.1–0.4 units/mL. Include internal controls (e.g., known sucrose analogs) and validate results via Michaelis-Menten kinetics to distinguish substrate-specific effects from experimental artifacts .

Q. What strategies optimize the regioselective synthesis of this compound derivatives for functional group modifications?

Employ orthogonal protection/deprotection schemes (e.g., acetylation of hydroxyl groups) to direct reactivity. Molecular dynamics simulations can predict steric and electronic effects influencing regioselectivity. For example, 2,3,3',4,4'-penta-O-acetylsucrose derivatives (PubChem data) provide insights into steric hindrance patterns that guide anhydride formation .

Q. How do computational models explain the thermodynamic stability of this compound compared to its isomers?

Density functional theory (DFT) calculations reveal that the this compound conformation minimizes ring strain and maximizes hydrogen-bonding efficiency. Compare energy barriers for ring puckering (via Cremer-Pople parameters) and intermolecular interactions (e.g., O–H···O bond lengths) to isomers like 3,6'-anhydrosucrose. Validation against crystallographic data (e.g., lattice parameters a = 8.659 Å, β = 98.30°) is critical .

Q. What statistical approaches resolve contradictions in bioactivity data for this compound in cellular assays?

Apply multivariate analysis (e.g., principal component analysis) to disentangle confounding variables like cell line variability or solvent effects. Replicate experiments with biological triplicates and report confidence intervals. For dose-response studies, use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ values accurately .

Methodological Considerations

Q. Designing a Robust Experimental Protocol for this compound Crystallization

- Step 1: Dissolve purified this compound in a 1:1 ethanol-water mixture at 60°C.

- Step 2: Slowly cool to 4°C to induce nucleation. Monitor crystal growth via polarized light microscopy.

- Step 3: Collect single crystals (dimensions ~0.2 × 0.2 × 0.1 mm³) for X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å). Refinement with anisotropic displacement parameters ensures R-factor < 0.03 .

Q. Validating Anhydrosucrose Stability Under Hydrolytic Conditions

- Protocol: Incubate this compound in buffered solutions (pH 2–10) at 37°C. Sample aliquots at 0, 24, and 48 hours.

- Analysis: Quantify hydrolysis products via LC-MS. Calculate degradation rates using first-order kinetics. Note: Acidic conditions (pH < 4) accelerate ring-opening due to protonation of the ether oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.